NNMTi

Vue d'ensemble

Description

L'inhibiteur de la nicotinamide N-méthyltransférase (NNMTi) est un puissant inhibiteur de l'enzyme nicotinamide N-méthyltransférase (NNMT). La NNMT est une méthyltransférase cytoplasmique importante qui catalyse la N-méthylation de la nicotinamide, de la pyridine et de composés apparentés. Le this compound se lie sélectivement aux résidus du site de liaison du substrat de la NNMT, avec une valeur de CI50 de 1,2 μM . Ce composé a montré un potentiel significatif dans la promotion de la différenciation des myoblastes et l'amélioration de la capacité régénérative des cellules souches musculaires chez les souris âgées .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

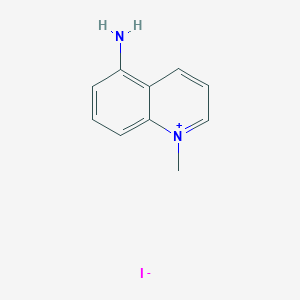

Le NNMTi, également connu sous le nom de 5-amino-1-méthylquinolinium, peut être synthétisé par une série de réactions chimiques. La synthèse implique généralement les étapes suivantes :

Formation du noyau quinolinium : Le noyau quinolinium est synthétisé en faisant réagir de l'aniline avec du formaldéhyde et de l'acide formique sous reflux.

Méthylation : Le composé quinolinium obtenu est ensuite méthylé à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Le composé est généralement purifié par des techniques de recristallisation ou de chromatographie et stocké dans des conditions contrôlées pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le NNMTi subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des dérivés de N-oxyde de quinolinium.

Réduction : La réduction du this compound peut produire les dérivés de quinoléine correspondants.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe amino.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en milieu basique.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les dérivés de N-oxyde de quinolinium, les dérivés de quinoléine et les composés quinolinium substitués .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Médecine : Le this compound a montré un potentiel dans le traitement de la détérioration musculaire liée à l'âge en améliorant la capacité régénérative des cellules souches musculaires.

Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement aux résidus du site de liaison du substrat de la NNMT, inhibant ainsi son activité enzymatique. Cette inhibition entraîne une diminution de la méthylation de la nicotinamide et de composés apparentés, ce qui affecte à son tour diverses voies métaboliques. L'inhibition de la NNMT a montré qu'elle améliore la différenciation des myoblastes et améliore la capacité régénérative des cellules souches musculaires chez les souris âgées .

Applications De Recherche Scientifique

Metabolic Disorders

NNMTis have shown promise in treating metabolic disorders, particularly obesity and non-alcoholic fatty liver disease (NAFLD). Research indicates that NNMT inhibition can lead to significant reductions in body weight and fat mass.

Case Study: Weight Loss and Liver Health

A study demonstrated that treatment with NNMTi combined with a lean diet accelerated weight loss and improved liver health in diet-induced obese mice. The combination therapy resulted in a marked reduction in hepatic steatosis compared to controls:

| Treatment Group | Body Weight Change | Liver Steatosis Score |

|---|---|---|

| This compound + Lean Diet | -15% | 1.2 |

| Lean Diet Only | -5% | 3.5 |

This data suggests that this compound significantly enhances the effects of dietary interventions on body composition and liver pathology .

Aging and Muscle Health

Research has indicated that NNMTis can mimic the effects of exercise, particularly in aged populations. By enhancing muscle regenerative capacity, these compounds may combat sarcopenia.

Case Study: Muscle Strength Improvement

In a study involving aged mice, this compound treatment resulted in a notable increase in grip strength:

| Treatment Group | Grip Strength Increase (%) |

|---|---|

| This compound + Exercise | 60% |

| Exercise Only | 20% |

| Control | 0% |

These findings highlight the potential of NNMTis to enhance physical performance and recovery from exercise .

Gut Microbiome Modulation

Recent studies have explored how NNMT inhibition influences gut microbiota composition, which is crucial for metabolic health.

Case Study: Microbiome Changes

A study assessed the microbiome profiles of diet-induced obese mice treated with this compound compared to controls:

| Treatment Group | Key Microbiome Changes |

|---|---|

| This compound + Lean Diet | Increased Lactobacillus |

| Lean Diet Only | Minimal changes |

| High-Fat Diet Control | Decreased microbial diversity |

The results suggest that this compound treatment alters gut microbiota in a way that may support weight management and metabolic health .

Potential Applications in Therapeutics

Given their effects on metabolism and muscle health, NNMTis are being investigated as potential therapeutic agents for conditions such as obesity, sarcopenia, and age-related diseases.

Mécanisme D'action

NNMTi exerts its effects by selectively binding to the substrate-binding site residues of NNMT, thereby inhibiting its enzymatic activity. This inhibition leads to a decrease in the methylation of nicotinamide and related compounds, which in turn affects various metabolic pathways. The inhibition of NNMT has been shown to enhance the differentiation of myoblasts and improve the regenerative capacity of muscle stem cells in aged mice .

Comparaison Avec Des Composés Similaires

Le NNMTi est unique en son genre par son inhibition sélective de la NNMT. Des composés similaires comprennent :

5-Amino-1-méthylquinolinium : Un autre inhibiteur de la NNMT avec des propriétés similaires.

S-adénosylméthionine (SAM) : Un cofacteur impliqué dans les réactions de méthylation mais pas un inhibiteur sélectif de la NNMT.

Nicotinamide : Un substrat de la NNMT mais pas un inhibiteur.

Le this compound se distingue par sa grande sélectivité et sa puissance dans l'inhibition de la NNMT, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

Nicotinamide N-methyltransferase inhibitor (NNMTi) is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the fields of cancer biology, metabolic disorders, and muscle regeneration. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

Overview of NNMT and this compound

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). This process is crucial for maintaining cellular NAD+ levels and regulating metabolic pathways involved in energy production and cellular signaling . this compound, specifically 5-amino-1-methylquinolinium iodide, acts as an inhibitor of this enzyme, thereby influencing various biological processes.

Biological Activity

1. Cancer Biology

NNMT has been implicated in cancer survival, metastasis, and drug resistance. Research indicates that elevated NNMT expression in tumors correlates with poor prognosis due to its role in modulating NAD+ levels, which affects tumor metabolism and cell survival .

- Key Findings:

- Reduction in NAD+:NADH Ratio: In studies using S.NNMT.LP cell lines, NNMT expression was associated with a significant decrease in both NAD+ and NADH levels, leading to a reduced NAD+:NADH ratio. This alteration can inhibit NAD+-dependent enzymes involved in DNA repair, potentially halting tumor progression .

- Sirtuin Activation: this compound treatment enhances sirtuin activity, which is linked to improved mitochondrial function and increased ATP synthesis. This effect may counteract the Warburg effect commonly observed in cancer cells .

2. Metabolic Disorders

NNMT activity has been shown to increase in conditions such as obesity and type 2 diabetes (T2D). Inhibition of NNMT using this compound has demonstrated potential benefits in managing body weight and fat distribution.

- Research Insights:

- Weight Management: A study highlighted that combining this compound with dietary interventions led to accelerated weight loss and improved body composition in diet-induced obese mice. The inhibitor effectively decreased lipogenesis in adipocytes, suggesting its role in fat metabolism regulation .

- Clinical Implications: Given that NNMT mRNA levels decline following bariatric surgery or increased physical activity, targeting this enzyme could be beneficial for patients with metabolic syndrome or T2D .

3. Muscle Regeneration

Recent studies have shown that this compound promotes myoblast differentiation and enhances the regenerative capacity of aged skeletal muscle stem cells (muSCs).

- Experimental Evidence:

- Activation of Senescent Muscle Stem Cells: this compound treatment has been found to activate senescent muSCs, improving their proliferation and fusion capabilities. This suggests a potential application for this compound in age-related muscle degeneration .

- Increased Mitochondrial Activity: The activation of muSCs by this compound correlates with enhanced mitochondrial function, which is crucial for muscle repair and regeneration .

Table 1: Summary of Biological Activities of this compound

Table 2: Key Research Studies on this compound

| Study | Focus Area | Findings |

|---|---|---|

| Bockwoldt et al. (2021) | Cancer Biology | Demonstrated the role of NNMT in tumor metabolism |

| R&D Systems (2024) | Muscle Regeneration | Showed activation of muSCs by this compound |

| Nature Communications (2021) | Metabolic Disorders | Highlighted weight loss benefits from NNMT inhibition |

Case Studies

Case Study 1: Impact on Cancer Cells

A study involving S.NNMT.LP cells showed that inhibiting NNMT led to reduced apoptosis and necrosis compared to wild-type cells. This finding underscores the paradoxical role of NNMT in promoting cancer cell survival while also being a target for therapeutic intervention .

Case Study 2: Age-Related Muscle Degeneration

In aged mice treated with this compound, researchers observed significant improvements in muscle regeneration capabilities. The treatment enhanced the function of muSCs, leading to better outcomes in muscle repair following injury .

Propriétés

IUPAC Name |

1-methylquinolin-1-ium-5-amine;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.HI/c1-12-7-3-4-8-9(11)5-2-6-10(8)12;/h2-7,11H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEZFBFIRRAFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C(C=CC=C21)N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How do NNMTis exert their effects on cancer cells?

A: NNMTis target the metabolic enzyme nicotinamide N-methyltransferase (NNMT), which is often overexpressed in various cancers, including clear cell renal cell carcinoma (ccRCC) []. NNMT plays a crucial role in glutamine utilization by cancer cells, a process essential for their growth and survival. By inhibiting NNMT, these inhibitors disrupt glutamine metabolism, leading to intracellular glutamine accumulation and negatively impacting mitochondrial function, ultimately inhibiting tumor cell viability [].

Q2: What is the connection between NNMT and cancer stem cells?

A: Research suggests that NNMT plays a role in maintaining cancer stem cells (CSCs), specifically those marked by AQP5 (aquaporin 5) in gastric cardia adenocarcinoma (GCA) []. High NNMT expression was observed in AQP5+ cells, and overexpression of NNMT in GCA organoids increased the proportion of these cells, promoting sphere-forming ability and clonogenicity []. This indicates NNMT's potential role in driving stemness in certain cancer types.

Q3: How does NNMT inhibition affect the metabolic profile of cancer cells?

A: Inhibiting NNMT leads to a build-up of intracellular glutamine and negatively affects mitochondrial function. Studies show that while NNMT depletion doesn't directly impact glycolysis or glutathione metabolism, it triggers an upregulation of genes associated with glycolysis, oxidative phosphorylation, and apoptosis pathways []. This suggests a complex metabolic rewiring within the cancer cells in response to NNMT inhibition.

Q4: Can NNMTis be combined with other therapies for enhanced efficacy?

A: Research suggests that NNMTis can potentially synergize with other anti-cancer agents. For example, combining NNMTis with inhibitors of glycolysis (e.g., 2-deoxy-D-glucose) and glutamine metabolism (e.g., BPTES) demonstrated enhanced inhibition of cell viability in ccRCC cell lines and patient-derived models []. This highlights the potential of NNMTis as part of combination therapies for improved treatment outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.